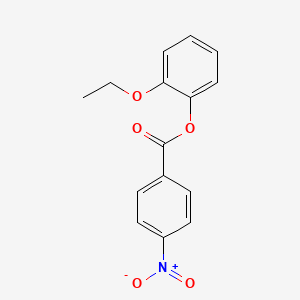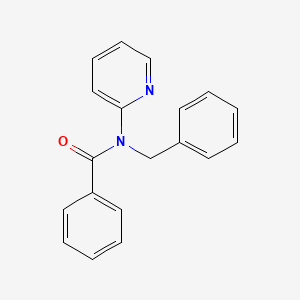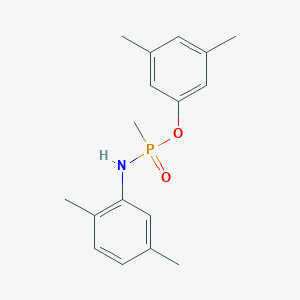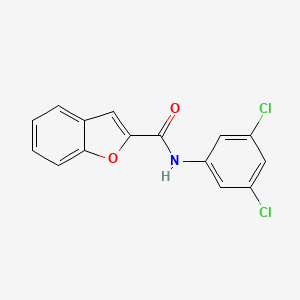![molecular formula C14H12F2N2O3S B5671007 5-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5671007.png)
5-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
5-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring and the difluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the thiazole ring or the difluorophenyl group.
科学的研究の応用
5-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 5-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole derivatives and difluorophenyl-containing compounds, such as:
- 2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
5-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is unique due to the specific combination of the thiazole ring, difluorophenyl group, and oxopentanoic acid moiety
特性
IUPAC Name |
5-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c15-8-4-5-9(10(16)6-8)11-7-22-14(17-11)18-12(19)2-1-3-13(20)21/h4-7H,1-3H2,(H,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABCDPNEEGFZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CSC(=N2)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670925.png)
![[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2H-benzotriazol-5-yl)methanone](/img/structure/B5670929.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5670943.png)


![6-methoxy-1-methyl-2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5670958.png)
![2-ethyl-9-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670965.png)
![2-[(4'-hydroxybiphenyl-3-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670969.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5670978.png)

![1-[(1R,3S)-3-(2-aminoethoxy)-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B5671002.png)

![2-[(4aR*,7aS*)-4-{[2-(methylthio)pyridin-3-yl]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5671012.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(4-pentenoyl)piperidine](/img/structure/B5671023.png)
